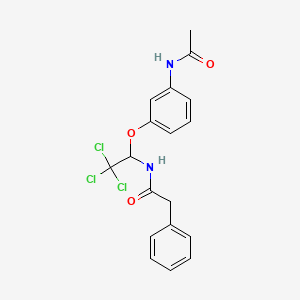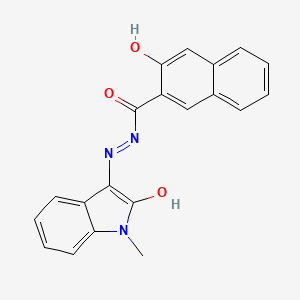
N-(1-(3-(Acetylamino)phenoxy)-2,2,2-trichloroethyl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺是一种合成的有机化合物,以其独特的化学结构和在各个领域中的潜在应用而闻名。这种化合物具有复杂的功能基团排列,包括乙酰氨基、苯氧基和三氯乙基,这些基团使其具有独特的性质。
准备方法
合成路线和反应条件
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺的合成通常涉及多个步骤,从中间体的制备开始。一种常用的方法包括在受控条件下使3-(乙酰氨基)苯酚与2,2,2-三氯乙胺反应,形成中间体N-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙胺。然后使该中间体与苯乙酰氯反应,得到最终产物。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂来促进反应。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对效率和产量进行了优化,通常采用连续流动反应器和自动化合成系统等先进技术。实施质量控制措施以确保最终产品的纯度和一致性。
化学反应分析
反应类型
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等试剂氧化,导致形成相应的氧化产物。
还原: 可以使用氢化锂铝或硼氢化钠等试剂进行还原反应,导致特定官能团的还原。
取代: 该化合物可以参与亲核取代反应,其中官能团被氢氧根离子或胺类等亲核试剂取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 水溶液中的氢氧化钠。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成胺类或醇类。
取代: 形成取代的苯氧基衍生物。
科学研究应用
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺已被探索用于各种科学研究应用:
化学: 用作有机合成中的试剂,以及作为合成更复杂分子的前体。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 研究其潜在的治疗作用,特别是在开发新型药物方面。
工业: 用于生产具有特定性质的特种化学品和材料。
作用机制
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。乙酰氨基和苯氧基在其结合亲和力和特异性中起着至关重要的作用。三氯乙基可能增强化合物的稳定性和生物利用度。
相似化合物的比较
类似化合物
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-3-硝基苯甲酰胺: 结构相似,但具有硝基,这可能改变其化学和生物特性。
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-4-甲基苯甲酰胺:
独特性
N-(1-(3-(乙酰氨基)苯氧基)-2,2,2-三氯乙基)-2-苯乙酰胺因其功能基团的特定组合而脱颖而出,这些基团赋予其独特的化学反应性和潜在的生物活性。其结构允许在各个领域中进行多种应用,使其成为研究和工业目的的宝贵化合物。
属性
分子式 |
C18H17Cl3N2O3 |
|---|---|
分子量 |
415.7 g/mol |
IUPAC 名称 |
N-[1-(3-acetamidophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H17Cl3N2O3/c1-12(24)22-14-8-5-9-15(11-14)26-17(18(19,20)21)23-16(25)10-13-6-3-2-4-7-13/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) |
InChI 键 |
RRYNTCAHISSJOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B11709562.png)
![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methylbenzohydrazide](/img/structure/B11709572.png)

![2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11709584.png)


![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)
![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)

